molecular formula C10H21NO2 B14000269 tert-Butyl pentylcarbamate CAS No. 262845-41-0

tert-Butyl pentylcarbamate

Cat. No.: B14000269
CAS No.: 262845-41-0
M. Wt: 187.28 g/mol
InChI Key: ZUGNLQSMJYBIFS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Carbamate (B1207046) Chemistry in Research

The concept of protecting functional groups dates back to the early days of organic chemistry, but it became a standard and strategic tool in the mid-20th century. numberanalytics.com The evolution of carbamate chemistry is closely tied to the challenges of peptide synthesis. A significant milestone was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.com This was a breakthrough, as the Cbz group could be cleaved under mild conditions of catalytic hydrogenolysis, leaving the delicate peptide bonds intact. rsc.org

The search for protecting groups with different cleavage conditions, a concept now known as orthogonal protection, led to the development of the tert-butoxycarbonyl (Boc) group in the late 1950s. rsc.orgbrieflands.com The Boc group, being stable to the hydrogenolysis conditions used for Cbz removal but labile to mild acids, provided chemists with a powerful new tool for complex synthetic sequences. rsc.org This development broadened the synthetic chemists' toolbox, allowing for more intricate and controlled syntheses of peptides and other complex nitrogen-containing molecules.

Significance of the tert-Butoxycarbonyl (Boc) Moiety in Synthetic Transformations

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. masterorganicchemistry.com Its popularity stems from its general stability towards a wide range of nucleophilic and basic conditions, as well as its ease of installation and removal. brieflands.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org

Deprotection, or the removal of the Boc group, is most commonly achieved under acidic conditions. thermofisher.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrochloric acid in methanol, are frequently employed. brieflands.com The mechanism of removal involves the formation of a tert-butyl cation, which then typically fragments into isobutene and carbon dioxide. acsgcipr.org This acid-lability allows for selective deprotection in the presence of other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis), a strategy known as an orthogonal protection scheme. masterorganicchemistry.comthermofisher.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). brieflands.com

Below is a table summarizing common methods for the protection and deprotection of amines using the Boc group.

Transformation Common Reagents and Conditions Reference
Protection (Boc Installation) Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to room temperature. rsc.org
Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (B78521), Water/THF. thermofisher.com
Deprotection (Boc Removal) Trifluoroacetic acid (TFA) in Dichloromethane (DCM). brieflands.comthermofisher.com
Hydrochloric acid (HCl) in Methanol or Ethyl Acetate (B1210297). brieflands.com
Heating in the presence of HCl. brieflands.com

Scope and Research Relevance of tert-Butyl Pentylcarbamate within Contemporary Organic Chemistry

This compound is a simple aliphatic carbamate that serves as a clear and representative example of a Boc-protected primary amine. While it may not be the subject of extensive, targeted research for a specific biological application, its synthesis and characterization are illustrative of the fundamental chemistry discussed. Its relevance lies in its use as a building block, intermediate, or model compound in the development of new synthetic methodologies.

A standard synthesis of this compound involves the reaction of pentylamine with di-tert-butyl dicarbonate and a base like triethylamine in a suitable solvent such as dichloromethane. rsc.org This straightforward procedure yields the N-Boc protected amine as a colorless oil. rsc.org

The physicochemical and spectroscopic properties of this compound are consistent with its structure.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₂₁NO₂
Appearance Colorless oil rsc.orgwhiterose.ac.uk
Molecular Weight 187.28 g/mol
Boiling Point Not specified
Solubility Soluble in common organic solvents like dichloromethane and ethyl acetate. rsc.org

Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks/Shifts Reference
IR (Infrared) ~3347 cm⁻¹ (N-H stretch), ~1688 cm⁻¹ (C=O stretch, carbamate) whiterose.ac.uk
¹H NMR (Proton Nuclear Magnetic Resonance) δ ~4.49 (br s, 1H, NH), δ ~1.44 (s, 9H, C(CH₃)₃) whiterose.ac.uk

The research relevance of compounds like this compound is foundational. They are often used in studies exploring the scope and limitations of new reactions, in developing more efficient protection/deprotection protocols, or as starting materials for the synthesis of more complex molecules where the pentyl group serves as a simple alkyl chain and the Boc-protected amine is poised for further transformation after deprotection.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

262845-41-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl N-pentylcarbamate

InChI

InChI=1S/C10H21NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H2,1-4H3,(H,11,12)

InChI Key

ZUGNLQSMJYBIFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Tert Butyl Carbamates As Amine Protecting Groups in Multi Step Synthesis

Mechanistic Considerations of Boc Protection

The introduction of the Boc group, formally known as N-tert-butoxycarbonylation, is a crucial step that transforms a nucleophilic amine into a non-nucleophilic carbamate (B1207046). This transformation is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The fundamental mechanism for the formation of a tert-butyl carbamate involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This addition-elimination reaction proceeds through a tetrahedral intermediate.

The process begins with the nitrogen atom of the amine acting as a nucleophile, attacking an electrophilic carbonyl carbon of the Boc anhydride (B1165640). This step leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the more stable products of carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide, being a strong base, then deprotonates the newly formed, protonated carbamate to yield the final N-tert-butoxycarbonyl protected amine and tert-butanol (B103910). The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction. While the reaction can proceed without an external base, bases like triethylamine (B128534) or 4-dimethylaminopyridine (DMAP) are often employed to neutralize the protonated amine and accelerate the reaction.

Table 1: Key Steps in Boc Protection Mechanism
StepDescriptionKey Intermediates/Products
1The amine nitrogen performs a nucleophilic attack on a carbonyl carbon of di-tert-butyl dicarbonate.Tetrahedral intermediate
2The intermediate collapses, eliminating a tert-butyl carbonate anion.Protonated carbamate, tert-butyl carbonate
3The tert-butyl carbonate decomposes into carbon dioxide and a tert-butoxide anion.Carbon dioxide, tert-butoxide
4The tert-butoxide deprotonates the carbamate, or an external base neutralizes it.N-Boc protected amine, tert-butanol

A significant advantage of using di-tert-butyl dicarbonate is its high chemoselectivity for protecting amines over other nucleophilic functional groups, such as alcohols and phenols. Amines are generally more nucleophilic than alcohols, allowing for their selective protection under appropriate reaction conditions. This selectivity is crucial in the synthesis of complex molecules like amino alcohols and peptides, where multiple functional groups are present.

Various protocols have been developed to enhance this chemoselectivity. For instance, performing the reaction in specific solvents like glycerol or water, or under catalyst-free conditions, can lead to the clean formation of N-Boc derivatives without affecting hydroxyl groups. Furthermore, methods utilizing catalysts such as nanocerium oxide or thioglycoluril under solvent-free conditions have been shown to effectively protect a wide range of aliphatic, aromatic, and heteroaromatic amines while tolerating other functional groups like esters and alcohols. This high degree of chemoselectivity prevents the formation of unwanted side products, such as N,N-di-Boc derivatives or oxazolidinones in the case of amino alcohols. The ability to selectively protect primary amines in the presence of secondary amines can also be achieved under certain conditions.

Deprotection Strategies and Reaction Mechanisms

The removal of the Boc protecting group is as critical as its installation. The lability of the Boc group under acidic conditions, while being stable to bases and many nucleophiles, is a cornerstone of its utility in synthetic chemistry.

The most common method for Boc deprotection involves treatment with a strong acid. acs.orgorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents like methanol or dioxane are highly effective. researchgate.netmanchester.ac.uknih.gov

The mechanism of acid-mediated cleavage begins with the protonation of the carbonyl oxygen of the carbamate. acs.orgresearchgate.netmanchester.ac.uk This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. The key step is the cleavage of the C-O bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. researchgate.netmanchester.ac.uk The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. researchgate.netmanchester.ac.uk The liberated amine is then protonated by the excess acid present, forming the corresponding ammonium salt (e.g., TFA or hydrochloride salt). researchgate.netmanchester.ac.uk

The formation of the tert-butyl cation can sometimes lead to side reactions, as it can alkylate other nucleophilic residues in the substrate. To prevent this, carbocation scavengers such as anisole or thioanisole are often added to the reaction mixture. organic-chemistry.org

Table 2: Common Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Neat or in Dichloromethane (DCM)Very common, reaction is often fast at room temperature. nih.gov
Hydrochloric Acid (HCl)In solvents like Methanol, Dioxane, or Ethyl Acetate (B1210297)Yields the hydrochloride salt of the amine. nih.gov
Sulfuric AcidIn tert-butyl acetateA strong acid option.
Phosphoric AcidAqueous solutionsA milder acidic alternative.

An alternative, milder approach to Boc deprotection involves the use of radical cations to initiate the cleavage of the tert-butyl C-O bond. One such reagent is the tris(4-bromophenyl)aminium radical cation, often referred to as "magic blue" (MB•+). This method avoids the use of strong acids, making it suitable for substrates with other acid-sensitive functional groups.

The proposed mechanism involves the radical cation acting as an electron-transfer mediator. This process facilitates the cleavage of the C–O bond in the tert-butyl carbamate. The reaction is often accelerated by the addition of a sacrificial agent, such as a hydrosilane. This protocol has been shown to be effective for deprotecting N-Boc derivatives under mild conditions, yielding the free amine in high yields.

Hydrosilanes, particularly triethylsilane (TES), play a significant role in enhancing the efficiency and selectivity of Boc deprotection, primarily in the context of acid-mediated cleavage. While not typically used as the sole deprotecting agent, their addition to acidic reaction mixtures provides substantial benefits.

In acid-mediated deprotection, the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions. Triethylsilane acts as an efficient carbocation scavenger. It reacts with the tert-butyl cation in an irreversible manner, reducing it to isobutane and forming a stable silylated species. This scavenging action drives the equilibrium of the deprotection reaction forward and prevents the cation from reacting with other sensitive parts of the molecule. The use of triethylsilane in conjunction with TFA has been shown to increase yields, decrease reaction times, and improve the selectivity of deprotection for Boc groups in the presence of other acid-labile protecting groups.

In the radical cation-initiated method, triethylsilane also plays a crucial role. It acts as a sacrificial agent that accelerates the reaction, facilitating the catalytic cycle of the radical cation and leading to high yields of the deprotected amine under mild conditions.

Intramolecular Rearrangements during Deprotection

While the acid-catalyzed deprotection of tert-butyl carbamates is a robust and widely used reaction, the generation of a reactive tert-butyl cation intermediate can lead to side reactions. Although intermolecular alkylation of nucleophiles is the most frequently encountered side reaction, the potential for intramolecular rearrangements and subsequent reactions exists, particularly in complex substrates. These are typically not rearrangements of the carbamate group itself, but rather intramolecular reactions that occur following the removal of the Boc group.

One such possibility is intramolecular cyclization. Once the Boc group is removed to unveil a primary or secondary amine, this newly liberated nucleophile can react with an electrophilic center within the same molecule. For example, if a molecule contains a leaving group at a suitable position, the deprotected amine can undergo an intramolecular nucleophilic substitution to form a heterocyclic ring system. The propensity for such a cyclization depends on the chain length separating the amine and the electrophile, with the formation of 5- and 6-membered rings being particularly favorable according to Baldwin's rules.

Another potential intramolecular process, though less common, is the migration of the Boc group. In molecules containing a nearby hydroxyl group, an N-to-O Boc transfer can be induced under specific conditions. This involves the attack of a nucleophilic alkoxide on the carbamate's carbonyl carbon, leading to the formation of a carbonate and the release of the amine. This is not a typical deprotection pathway but rather a rearrangement of the protecting group itself.

It is crucial to note that the most common side reactions during Boc deprotection are intermolecular in nature. The tert-butyl cation generated can alkylate any sufficiently nucleophilic functionality within the substrate or in the reaction mixture, such as electron-rich aromatic rings or sulfur-containing residues. To mitigate these undesired reactions, scavengers like anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.

Reaction Mechanisms and Kinetic Studies of Carbamate Transformations

Conformational Analysis and Rotational Barriers in Carbamate (B1207046) Moieties

The carbamate functional group, a hybrid of amide and ester functionalities, exhibits distinct conformational properties primarily governed by rotation around the carbon-nitrogen (C–N) bond. nih.gov This rotation is hindered due to the partial double bond character of the C–N bond, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govnd.edu This resonance stabilization results in two primary planar conformers, typically referred to as syn and anti (or E/Z) rotamers. In the case of tert-Butyl pentylcarbamate, these conformers would be defined by the relative orientation of the pentyl group and the tert-butoxy (B1229062) group with respect to the C–N bond.

The energy barrier to this rotation is a critical parameter influencing the compound's structure and reactivity. For typical N-alkylcarbamates, the rotational barrier is approximately 16 kcal/mol. nih.gov This is generally 3–4 kcal/mol lower than in analogous amides, a difference attributed to steric and electronic perturbations from the additional ester oxygen atom. nih.gov The presence of bulky substituents can influence this barrier. For this compound, the sterically demanding tert-butyl group on the oxygen and the pentyl group on the nitrogen are expected to play a significant role. Studies on related N-aryl carbamates have shown that steric hindrance can force the N-substituent out of co-planarity with the carbamate C-N bond, which can affect conjugation and, consequently, the rotational barrier. nd.edu

Solvent polarity also impacts the rotational barrier. The transition state for C–N bond rotation can be more or less polar than the ground state, depending on the specific carbamate structure and the solvent. nd.eduacs.org In weakly polar solvents, the process for some carbamates involves a relatively dipolar ground state and a less polar transition state, indicating that rotation involves a decrease in charge separation. nd.edu

Table 1: Typical Rotational Energy Barriers for Carbamate C–N Bonds

Carbamate Type Rotational Barrier (ΔG‡) Reference
N-alkylcarbamate ~16 kcal/mol nih.gov
N-phenylcarbamate ~12.5 kcal/mol nih.gov

This table presents generalized data for classes of carbamates to provide context for this compound.

Protonation Sites and Dissociation Pathways in Gas Phase and Solution

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic properties of molecules, including their preferred protonation sites and fragmentation pathways. For tert-butylcarbamates, mass spectrometric studies have elucidated these characteristics. nih.gov The molecule contains several potential protonation sites: the two oxygen atoms (carbonyl and ether) and the nitrogen atom. nih.gov

Theoretical and experimental studies on analogous tert-butylcarbamates reveal that the most favorable protonation site depends on the phase. nih.gov

Gas Phase: In the gas phase, protonation preferentially occurs at the carbonyl oxygen atom . This site is the most basic, leading to the most stable protonated species. nih.gov

Solution (Methanol): In a protic solvent like methanol, protonation is more favorable at the carbamate nitrogen atom . Solvation effects stabilize this N-protonated tautomer more effectively than the O-protonated form. nih.gov

Upon collisional activation in the gas phase, protonated tert-butylcarbamates undergo characteristic dissociation. The primary and diagnostically important fragmentation pathway is a two-step elimination process involving the tert-butyl group. nih.gov

Step 1: Elimination of 2-methylpropene (isobutylene) . This initial step involves the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl oxygen. This is followed by the cleavage of the C-O bond, releasing a neutral molecule of isobutylene (B52900) (i-C₄H₈). nih.gov

Step 2: Elimination of Carbon Dioxide . The intermediate formed after the loss of isobutylene subsequently loses a molecule of carbon dioxide (CO₂). This step requires further proton migrations to overcome the energy barrier for the final fragmentation. nih.gov

This sequential loss of isobutylene and carbon dioxide is a hallmark dissociation pathway for tert-butylcarbamate-containing ions in tandem mass spectrometry. nih.gov

Degradation Mechanisms under Controlled Conditions

The stability of the carbamate linkage is highly dependent on pH. Like esters and amides, carbamates undergo hydrolysis under both acidic and basic conditions, though the mechanisms and rates differ significantly.

Basic Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile and directly attacks the electrophilic carbonyl carbon. clemson.edu This is typically the major hydrolysis pathway for carbamates under physiological or environmental conditions. nih.gov The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of either the C-O or C-N bond. For this compound, cleavage of the C-O ester bond would yield tert-butanol (B103910) and a pentylcarbamate salt, which would subsequently decompose to pentylamine and carbonate.

Kinetic data for the hydrolysis of the analogous compound tert-butyl formate (B1220265) shows a strong dependence on pH, with neutral hydrolysis dominating between pH 5 and 7, and significant acceleration under both acidic and basic conditions. usgs.gov

Table 2: Hydrolysis Kinetic Data for the Analogous Compound Tert-Butyl Formate

Pathway Rate Constant (at 22 °C) Activation Energy (kJ/mol) Reference
Neutral (kₙ) (1.0 ± 0.2) × 10⁻⁶ s⁻¹ 78 ± 5 usgs.gov
Acid-Catalyzed (kₐ) (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ 59 ± 4 usgs.gov

This data is for tert-butyl formate and is presented to illustrate the expected kinetic behavior of the tert-butyl ester moiety in this compound.

Advanced oxidation processes often involve the highly reactive hydroxyl radical (•OH), which can degrade organic compounds through several mechanisms, including hydrogen abstraction, addition to unsaturated bonds, and electron transfer. For a saturated molecule like this compound, the primary mechanism of degradation by •OH radicals is hydrogen abstraction.

The molecule has multiple C-H bonds on both the pentyl and tert-butyl groups that are susceptible to attack.

Attack on the Pentyl Chain: Hydrogen abstraction from the pentyl group would generate a carbon-centered radical. The position of the abstraction would influence the stability of the resulting radical (secondary > primary).

Attack on the Tert-Butyl Group: The tert-butyl group is also a site for hydrogen abstraction. The tert-butyl group is frequently used as an •OH scavenger in experimental studies. nsf.gov However, the reaction of •OH with tert-butyl alcohol (a related structure) is known to produce secondary peroxyl radicals (ROO•) in the presence of oxygen. nsf.govdigitellinc.com These secondary radicals, while less reactive than •OH, have longer half-lives and can participate in further oxidative reactions. nsf.govnsf.gov

A theoretical study on the •OH-induced decomposition of methyl tert-butyl ether (MTBE) showed that hydrogen abstraction is the initiating step, leading to a cascade of reactions that can result in complete oxidation to CO₂ if sufficient radicals are present. rsc.org A similar pathway is expected for this compound, where initial hydrogen abstraction would lead to the formation of alkyl radicals, followed by reactions with oxygen to form peroxyl radicals and subsequent degradation products.

Direct photodegradation occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The carbamate functional group itself does not absorb strongly in the solar spectrum, but impurities or chromophoric groups within the environment can initiate indirect photolysis.

Studies on aromatic carbamate pesticides provide insight into potential photodegradation mechanisms. dss.go.thnih.gov A common primary photochemical event is the cleavage of the carbamate group. For this compound, the most likely pathway would involve homolytic cleavage of the ester C-O bond upon excitation, generating a tert-butoxy radical and a pentylcarbamoyl radical.

R(NH)C(=O)–O–tBu + hν → R(NH)C(=O)• + •O–tBu (where R = pentyl)

These initial radical products are highly reactive and would undergo further reactions:

The tert-butoxy radical can abstract hydrogen from other molecules or undergo β-scission.

The pentylcarbamoyl radical can undergo further fragmentation or react with other species.

Another potential pathway is the cleavage of the C-N bond. dss.go.th The specific products would depend on the solvent and the presence of other reactive species like oxygen. For example, studies on the pesticide carbofuran (B1668357) show that the first step in its photodecomposition is the cleavage of the carbamate group, leading to the formation of a phenol (B47542) and carbamic acid, which further decomposes to an amine and carbon dioxide. dss.go.th

Mechanisms of Carbon-Nitrogen and Carbon-Oxygen Bond Formation and Cleavage

Bond Formation: The formation of the carbamate linkage in this compound involves the creation of a carbon-nitrogen bond and a carbon-oxygen bond around a central carbonyl group. Synthetically, this is most commonly achieved by reacting pentylamine with a tert-butoxycarbonyl (Boc) donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride (B1165640), followed by the departure of a stable leaving group (tert-butoxycarbonate, which decomposes to tert-butanol and CO₂).

Alternatively, carbamates can be formed from the reaction of an amine with carbon dioxide and an alcohol. acs.orgnih.gov This "green chemistry" approach involves the reversible reaction of the amine (pentylamine) with CO₂ to form a carbamate anion or carbamic acid. researchgate.netacs.org This intermediate can then be trapped by an electrophile or undergo esterification with an alcohol (tert-butanol) under catalytic conditions to form the final carbamate ester.

Bond Cleavage: Mechanisms for C-N and C-O bond cleavage are central to the reactivity and degradation of this compound.

Heterolytic Cleavage (Hydrolysis): As discussed in the hydrolysis section (4.3.1), both C-O and C-N bonds can be cleaved under hydrolytic conditions. In basic hydrolysis, nucleophilic attack at the carbonyl carbon leads to a tetrahedral intermediate. The departure of the more stable leaving group determines the products. Cleavage of the C-O bond (alkoxy group departure) is typical for ester hydrolysis, yielding an alcohol (tert-butanol) and a carbamate anion. Cleavage of the C-N bond (amine departure) is analogous to amide hydrolysis.

Homolytic Cleavage (Photodegradation): As detailed in the photodegradation section (4.3.3), absorption of energy can lead to homolytic cleavage of the N-O bond or C-O bond , generating radical intermediates. nih.gov Studies on oxime carbamates show clean homolysis of N-O bonds upon UV photolysis. nih.gov For this compound, cleavage of the ester C-O bond is a probable pathway.

Reductive/Oxidative Cleavage: Advanced chemical methods can achieve selective bond cleavage. For instance, photocatalytic protocols have been developed for the reductive cleavage of C-N bonds in related systems, often involving single-electron transfer (SET) processes to generate radical ion intermediates that subsequently fragment. rsc.org

The stability of the tert-butyl group often directs the cleavage pathways, as seen in the gas-phase dissociation where the elimination of the stable isobutylene molecule is a key driving force for the fragmentation of the C-O bond. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of a compound. For tert-butyl pentylcarbamate (C₁₀H₂₁NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would confirm the molecular formula.

Table 3: High-Resolution Mass Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the molecule. Common fragmentation pathways for tert-butyl carbamates involve the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈) or the tert-butyl cation (C₄H₉⁺), as well as cleavage of the alkyl chain. doaj.orgnih.gov

Table 4: Expected Key Fragment Ions of this compound in MS/MS

m/z Proposed Fragment Fragmentation Pathway
132 [M - C₄H₈ + H]⁺ Loss of isobutylene
116 [M - C₄H₉O]⁺ Loss of tert-butoxy (B1229062) radical
88 [C₅H₁₂N]⁺ Cleavage at the carbamate (B1207046) ester bond

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the presence of the tert-butyl and pentyl groups attached to the carbamate functionality.

Ionization Techniques for Carbamate Analysis

The analysis of carbamates, including this compound, by mass spectrometry is highly dependent on the ionization technique employed. The choice of method dictates the nature of the resulting mass spectrum, particularly the extent of fragmentation versus the abundance of the molecular ion.

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy, leading to extensive and often complex fragmentation patterns. For carbamates with a tert-butoxycarbonyl (t-Boc) protecting group, such as this compound, EI mass spectra are characterized by specific fragmentation pathways. Common product ions include the tert-butyl cation (C4H9+) and ions resulting from the loss of isobutylene ([M−C4H8]+), a tert-butoxy radical ([M−C4H9O•]+), or the entire t-Boc group ([M−C5H8O2]+). doaj.org

Soft Ionization Techniques , such as Chemical Ionization (CI) and Electrospray Ionization (ESI), are less energetic and tend to produce mass spectra with minimal fragmentation. libretexts.org

Chemical Ionization (CI) : In this method, a reagent gas like methane or ammonia is ionized, and these ions then react with the analyte molecule, typically through proton transfer. libretexts.orgnih.gov This results in the formation of a protonated molecule, [M+H]+, which is often the most abundant ion in the spectrum. This technique is valuable for confirming the molecular weight of the carbamate.

Electrospray Ionization (ESI) : ESI is particularly well-suited for compounds that are analyzed via liquid chromatography and is considered a very soft ionization method. libretexts.orguky.edu It typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+). When coupled with collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), controlled fragmentation can be achieved. For t-Boc protected compounds, the primary fragmentation pathway under ESI-CID involves the loss of isobutylene (C4H8) followed by the subsequent loss of carbon dioxide (CO2). doaj.org

The selection of an ionization technique is therefore a critical step, with EI providing detailed structural information through fragmentation and soft ionization methods offering clear determination of the molecular mass.

Table 1: Common Mass Spectrometry Ionization Techniques and Expected Ions for this compound

Ionization Technique Type Common Adducts/Fragments Information Provided
Electron Ionization (EI) Hard [M−C4H8]+, C4H9+, [M−C5H8O2]+ Structural details from fragmentation pattern
Chemical Ionization (CI) Soft [M+H]+ Molecular Weight Confirmation
Electrospray Ionization (ESI) Soft [M+H]+, [M+Na]+ Molecular Weight Confirmation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. spectroscopyonline.com The IR and Raman spectra for this compound would exhibit characteristic bands corresponding to the vibrations of its constituent bonds.

The carbamate group (-NH-C(=O)-O-) gives rise to several distinct vibrational modes:

N-H Stretch : A sharp absorption band typically appears in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the N-H bond.

C=O Stretch (Amide I) : A strong, prominent band is expected between 1680 and 1720 cm⁻¹, which is characteristic of the carbonyl group stretching in the carbamate linkage.

N-H Bend and C-N Stretch (Amide II) : This is a coupled vibration that appears in the 1510-1550 cm⁻¹ region and is a key indicator of the secondary amide structure within the carbamate.

C-O Stretch : The stretching vibrations of the C-O bonds (both C-O-C and O=C-O) typically result in strong bands in the 1250-1000 cm⁻¹ "fingerprint" region.

The alkyl portions of the molecule also produce characteristic signals:

C-H Stretches : Aliphatic C-H stretching vibrations from the pentyl and tert-butyl groups are observed in the 2850-3000 cm⁻¹ range.

C-H Bends : Bending vibrations for methyl (-CH3) and methylene (-CH2-) groups appear in the 1350-1470 cm⁻¹ region. researchgate.net

tert-Butyl Group : The tert-butyl group has a characteristic symmetric skeletal stretch that gives a weak to medium intensity signal in the Raman spectrum between 760-650 cm⁻¹. s-a-s.org

While many vibrations are active in both IR and Raman spectroscopy, their intensities can differ. Generally, polar bonds like C=O and N-H produce strong IR signals, whereas non-polar bonds like C-C backbones are more prominent in Raman spectra, providing complementary information for a complete structural assignment. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity (IR) Expected Intensity (Raman)
3300-3500 N-H Stretch Amine (N-H) Medium-Strong Weak
2850-3000 C-H Stretch Alkyl (C-H) Strong Strong
1680-1720 C=O Stretch (Amide I) Carbonyl (C=O) Strong Medium
1510-1550 N-H Bend / C-N Stretch (Amide II) Carbamate (-NH-C=O) Medium Weak
1350-1470 C-H Bend Alkyl (CH₂, CH₃) Medium Medium
1000-1250 C-O Stretch, C-N Stretch Carbamate, Ester Strong Medium

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like many carbamates. For this compound, a reverse-phase (RP) HPLC method is typically suitable. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acid modifier, such as formic acid or phosphoric acid, is frequently added to the mobile phase to ensure sharp, symmetrical peaks by controlling the ionization state of any acidic or basic functional groups. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the carbamate functional group possesses a chromophore.

HPLC is invaluable for:

Purity Assessment : By separating the target compound from impurities, the purity can be accurately quantified by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Reaction Monitoring : Aliquots can be taken from a reaction mixture over time and analyzed by HPLC. This allows chemists to track the consumption of reactants and the formation of the product, helping to determine the optimal reaction time and conditions.

Gas Chromatography (GC) for Volatile Carbamates and Derivatives

Gas Chromatography (GC) is a powerful separation technique for analytes that are volatile and thermally stable. While some high molecular weight carbamates may decompose at the high temperatures of the GC injection port, many t-Boc protected compounds can be analyzed under the right conditions. nih.gov

For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane, such as a DB-5 or AT-5 column) would be appropriate. chromforum.org A split/splitless injector is typically used, and the temperature must be optimized to ensure volatilization without thermal degradation. chromforum.org A Flame Ionization Detector (FID) can be used for quantitative analysis, offering excellent sensitivity for organic compounds.

Derivatization can also be employed for less volatile carbamates to increase their volatility and thermal stability for GC analysis. For instance, polar N-H groups can be silylated using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

LC-MS and GC-MS for Coupled Separation and Identification

Combining chromatographic separation with mass spectrometric detection provides an unambiguous method for both separating and identifying compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, the effluent from the GC column is directed into the ion source of a mass spectrometer. As each compound elutes from the column, a mass spectrum is generated. This allows for positive identification by comparing the obtained spectrum with library spectra or by interpreting the fragmentation pattern. doaj.org For this compound, the EI mass spectrum would likely show characteristic fragments like the tert-butyl cation (m/z 57) and loss of isobutylene, confirming the structure of the eluting peak. doaj.orgnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the method of choice for compounds that are not amenable to GC analysis. The HPLC system is coupled to a mass spectrometer, typically via an ESI or Atmospheric Pressure Chemical Ionization (APCI) interface. libretexts.orguniklinik-freiburg.de LC-MS provides the retention time of the compound from the HPLC separation and its molecular weight from the mass spectrometer (often as the [M+H]+ ion). uniklinik-freiburg.de This dual detection provides a very high degree of certainty in the identification of the target compound. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS).

These hyphenated techniques are the definitive tools for confirming the identity and purity of synthesized this compound.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Ammonia
Carbon dioxide
Formic acid
Isobutylene
Methane
Methanol
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Phosphoric acid

Computational and Theoretical Investigations of Tert Butyl Pentylcarbamate Systems

Quantum Chemical Calculations (e.g., DFT Studies)

No peer-reviewed articles or database entries containing quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for tert-butyl pentylcarbamate could be located. Consequently, quantitative data for the following subsections are unavailable.

Energetics and Geometries of Ground and Transition States

There are no published studies detailing the energetics and geometries of the ground and transition states of this compound. Such studies would typically involve computational methods to determine the molecule's most stable three-dimensional structure (ground state) and the high-energy structures it passes through during chemical reactions (transition states). This information is crucial for understanding its reactivity and reaction mechanisms.

Electronic Structure and Charge Distribution Analysis

Detailed analysis of the electronic structure and charge distribution for this compound is not available in the current body of scientific literature. This type of analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, would provide insights into the molecule's polarity, reactivity sites, and intramolecular interactions by mapping the electron density across the atomic centers.

Spectroscopic Property Prediction and Correlation

No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound were found. Theoretical predictions are valuable tools for interpreting experimental spectra and confirming molecular structures. While experimental spectroscopic data may exist, the correlation with theoretically predicted values based on quantum chemical calculations has not been reported.

Molecular Dynamics Simulations

The application of molecular dynamics (MD) simulations to study the dynamic behavior of this compound has not been documented in the accessible literature. MD simulations are instrumental in understanding the conformational flexibility and solvent interactions of molecules over time.

Conformational Sampling of Flexible Alkyl Chains

Specific research focused on the conformational sampling of the flexible pentyl and tert-butyl chains of this compound is not available. Such simulations would elucidate the preferred shapes and orientations (conformers) of the molecule in different environments and how it transitions between them, which influences its physical and biological properties.

Solvent Effects on Carbamate (B1207046) Reactivity

There is a lack of published computational studies investigating the influence of different solvents on the reactivity of the carbamate group in this compound. These studies, often employing implicit or explicit solvent models in quantum chemical or MD simulations, are essential for predicting how the surrounding medium affects reaction rates and pathways.

Summary Table: Availability of Computational Data for this compound

SectionSubsectionTopicData Availability
6.1. Quantum Chemical Calculations
6.1.1.Energetics and GeometriesNot Found
6.1.2.Electronic Structure and Charge DistributionNot Found
6.1.3.Spectroscopic Property PredictionNot Found
6.2. Molecular Dynamics Simulations
6.2.1.Conformational SamplingNot Found
6.2.2.Solvent Effects on ReactivityNot Found

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical/chemical properties, respectively. In the context of chemical reactivity, these models are invaluable for predicting how a molecule like this compound will behave in a chemical reaction, its stability, and its potential to interact with other molecules. This is achieved by correlating its structural or quantum-chemical descriptors with experimentally determined reactivity data.

Prediction of Chemical Properties and Reactivity Profiles

QSAR and QSPR models are pivotal in predicting a wide array of chemical properties and constructing detailed reactivity profiles for compounds such as this compound. These models leverage a variety of molecular descriptors, which are numerical representations of the molecule's structure and electronic properties. For this compound, these descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Constitutional descriptors include basic information like molecular weight and atom counts. Topological indices , such as the Balaban centric index and connectivity indices, describe the branching and connectivity of the molecule. researchgate.netGeometrical descriptors are derived from the 3D structure of the molecule, while quantum-chemical descriptors provide insights into the electronic properties. These can include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

To illustrate how such a model could be applied to predict the reactivity of this compound, a hypothetical QSPR model for predicting a generic reactivity rate constant (log k) could be formulated. The following table presents a set of hypothetical molecular descriptors for this compound and a hypothetical QSPR equation.

Table 1: Hypothetical Molecular Descriptors for this compound for QSPR Modeling

Descriptor Hypothetical Value Description
Molecular Weight (MW) 187.28 The sum of the atomic weights of all atoms in the molecule.
LogP 2.6 The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
EHOMO -9.5 eV Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
ELUMO 2.1 eV Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.

A hypothetical QSPR equation to predict the reactivity of this compound could take the following form:

log k = β₀ + β₁(MW) + β₂(LogP) + β₃(EHOMO) + β₄(ELUMO) + β₅(µ)

In this equation, the coefficients (β) would be determined through statistical analysis of a training set of molecules with known reactivity data. Such a model would enable the prediction of the reactivity profile of this compound under various conditions.

Correlation with Experimental Kinetic Data

A crucial aspect of validating any QSAR/QSPR model is the correlation of its predictions with experimental kinetic data. This process ensures the model's robustness and predictive power. While direct experimental kinetic data for the chemical reactivity of this compound is scarce in publicly accessible literature, the methodology for such a correlation is well-established.

Theoretical studies on carbamates often focus on their reaction mechanisms, such as their degradation by radicals or their formation. researchgate.netacs.org For example, computational studies on the degradation of carbamate pesticides by hydroxyl radicals have calculated reaction rate constants using methods like the improved canonical variational transition state theory. researchgate.net These theoretical rate constants are then compared with available experimental values to validate the computational model.

To illustrate this, consider a hypothetical scenario where the hydrolysis rate of this compound is being studied. A QSPR model could be developed to predict the hydrolysis rate constant (khyd) based on a set of calculated descriptors for a series of carbamates. The predicted values would then be compared against experimentally measured rates.

Table 2: Hypothetical Correlation of Predicted vs. Experimental Kinetic Data for Carbamate Hydrolysis

Compound Predicted log(khyd) Experimental log(khyd) Residual
Methyl carbamate -4.2 -4.5 0.3
Ethyl carbamate -4.5 -4.8 0.3
Propyl carbamate -4.8 -5.0 0.2
Butyl carbamate -5.1 -5.2 0.1

| This compound (Predicted) | -5.5 | N/A | N/A |

In this hypothetical table, the "Residual" column indicates the difference between the predicted and experimental values, which is a measure of the model's accuracy. A good QSPR model would exhibit a high correlation coefficient (R²) and a low standard error of prediction. Once validated, such a model could then be used to predict the hydrolysis rate of this compound, for which experimental data may not be available.

The strength of this approach lies in its ability to provide valuable insights into the factors governing the chemical reactivity of this compound and to guide further experimental investigations. The amide resonance in carbamates, which is a key feature influencing their stability and reactivity, has been studied using both experimental and theoretical methods. nih.govacs.org Computational analyses of the rotational barriers of the C-N bond in carbamates provide data that can be correlated with their reactivity in various chemical transformations. nih.govacs.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of carbamates, including tert-Butyl pentylcarbamate, is undergoing a significant transformation driven by the need for more environmentally benign and efficient chemical processes. Future research is increasingly focused on moving away from traditional synthetic methods that often rely on hazardous materials, such as phosgene (B1210022) and its derivatives, towards safer and more sustainable alternatives.

Historically, the synthesis of carbamates has involved reagents like phosgene, triphosgene, and isocyanates as carbonyl sources. researchgate.net These substances are highly toxic, posing significant safety and environmental risks. A primary direction of future research is the complete elimination of such hazardous materials by developing metal-free synthetic pathways.

One of the most promising hazardous reagent-free approaches involves the use of carbon dioxide (CO2) as a C1 synthon. nih.gov This method utilizes a cheap, readily available, and non-toxic reagent to construct the carbamate (B1207046) backbone. rsc.org Another innovative and safer alternative is the use of urea (B33335) as the carbonyl source, which can effectively replace phosgene in the synthesis of N-substituted carbamates. rsc.org Research efforts are also exploring one-step procedures that use mild and convenient reagents, such as the combination of sodium cyanate (B1221674) and trichloroacetic acid with alcohols, to produce carbamates in high yields without harsh conditions. bohrium.comorgsyn.org The development of these metal-free and reagent-safe protocols is crucial for creating cleaner and safer production methods for this compound. rsc.org

Table 1: Comparison of Reagents in Carbamate Synthesis
Reagent TypeTraditional Hazardous ReagentsEmerging Sustainable AlternativesKey Advantages of Alternatives
Carbonyl SourcePhosgene, Triphosgene, Isocyanates researchgate.netCarbon Dioxide (CO2), Urea, Organic Carbonates rsc.orgrsc.orgNon-toxic, readily available, reduced environmental impact. rsc.org
Activating AgentThionyl Chloride orgsyn.orgTrichloroacetic Acid, Solid-Base Catalysts bohrium.comMilder reaction conditions, improved safety profile.

The integration of green chemistry principles is fundamental to the future of carbamate synthesis. acs.org This approach emphasizes maximizing atom economy, reducing the use of derivatizing agents, and employing catalytic rather than stoichiometric reagents. acs.org Catalytic activation is a key strategy for enhancing the efficiency and sustainability of synthesizing this compound.

Researchers are developing effective catalyst systems that can facilitate the reaction under mild conditions. For instance, basic catalysts have been shown to efficiently convert amines and alcohols with CO2 to form carbamates. rsc.org Heterogeneous catalysts, such as TiO2–Cr2O3/SiO2, have demonstrated high efficacy in synthesizing N-substituted carbamates from amines, urea, and alcohols, with the added benefit of being reusable over several cycles without significant loss of activity. rsc.org The development of such catalytic systems aligns with green chemistry goals by reducing energy consumption and waste generation. bohrium.com The focus is on creating processes that are not only efficient but also have a minimal life-cycle environmental impact. acs.org

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing carbamate formation is essential for optimizing synthetic routes and developing more efficient catalysts. Future research will leverage advanced analytical techniques to probe these mechanisms in unprecedented detail.

The ability to monitor chemical reactions as they occur provides invaluable insight into reaction kinetics, intermediates, and endpoint determination. Several spectroscopic techniques are emerging as powerful tools for the real-time analysis of carbamate synthesis. mdpi.com Vibrational spectroscopy methods like Raman and Fourier Transform Infrared (FT-IR) spectroscopy allow for the identification of characteristic molecular vibrations, enabling researchers to track the formation of the carbamate's C-N and C=O bonds. mdpi.com Raman spectroscopy, in particular, is well-suited for in-line monitoring due to its non-destructive nature and minimal sample preparation requirements. mdpi.commdpi.com

Other methods such as UV/Visible spectroscopy can monitor changes in chromophores, while fluorescence spectroscopy offers high sensitivity for specific reaction components. mdpi.comacs.org Furthermore, direct ionization mass spectrometry techniques enable rapid monitoring of changes in the molecular weight of components throughout the reaction, providing a clear picture of the conversion of reactants to products. shimadzu.comresearchgate.net

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring
TechniqueParameter MonitoredAdvantages for Carbamate Synthesis
Raman SpectroscopyCharacteristic vibrational modes (e.g., C-N, C=O stretching) mdpi.comNon-destructive, minimal sample prep, suitable for in-line analysis. mdpi.commdpi.com
FT-IR SpectroscopyFunctional group transformation mdpi.comProvides detailed structural information on reactants and products.
Mass Spectrometry (e.g., PESI, LTP)Molecular weight changes of reaction components shimadzu.comresearchgate.netHigh specificity and sensitivity for tracking reaction progress. researchgate.net
Fluorescence SpectroscopyConcentration of fluorescent probes or products acs.orgExcellent for kinetic studies with high sensitivity. acs.org

The formation of carbamates often proceeds through short-lived, unstable intermediates that are difficult to detect and characterize. nih.gov Advanced research methodologies are being employed to identify and understand the role of these transient species. The reaction between an amine and CO2, for example, is proposed to form a zwitterionic intermediate, which subsequently undergoes deprotonation to yield the carbamate. nih.govresearchgate.net

Computational methods, such as ab initio calculations and molecular dynamics simulations, are powerful tools for studying the energetics and structures of these proposed intermediates. researchgate.netcolab.ws These theoretical approaches can help confirm whether the reaction proceeds through a zwitterionic species or a single-step, termolecular mechanism. colab.ws Experimental validation may involve trapping experiments or advanced spectroscopic techniques capable of detecting species with very short lifetimes. Elucidating these complex intermediates and understanding the rate-limiting steps of the reaction are critical for designing more efficient synthetic strategies for this compound. mdpi.comresearchgate.net

Innovative Applications of this compound Derivatives in Material Science Precursors

While carbamates are widely used in pharmaceuticals and agrochemicals, their derivatives also hold significant promise as precursors in material science. nih.govacs.org The unique structural features of this compound, combining the bulky tert-butyl protecting group with a flexible pentyl chain, make its derivatives attractive building blocks for novel materials.

The carbamate functional group is the foundational linkage in polyurethanes, a versatile class of polymers used in foams, coatings, and elastomers. nih.gov Derivatives of this compound can be designed as monomers for the synthesis of specialty polyurethanes with tailored properties. The tert-butoxycarbonyl (Boc) group can be selectively removed to reveal a reactive amine, allowing for post-polymerization modification or the creation of cross-linked networks. This functionality is crucial in developing advanced materials such as responsive hydrogels, functional surface coatings, and novel resins. Furthermore, the amide bond formation, closely related to the carbamate structure, is a fundamental reaction in polymer and material chemistry, suggesting that these derivatives can serve as versatile intermediates for a wide range of advanced materials. nih.gov

Table 3: Potential Material Science Applications of Carbamate Derivatives
Application AreaRole of this compound DerivativeResulting Material Property
Specialty PolyurethanesFunctional monomer nih.govEnhanced thermal stability, tunable mechanical properties, biocompatibility.
Functional CoatingsSurface-modifying precursorImproved adhesion, controlled wettability, anti-fouling surfaces.
Advanced ResinsCross-linking agent or monomerHigh-performance composites, photo-curable resins.
BiomaterialsPrecursor for biodegradable polymersControlled degradation rates, scaffolds for tissue engineering.

Integration of Machine Learning and AI in Carbamate Synthesis Design and Optimization

The synthesis of carbamates, a critical functional group in pharmaceuticals and agrochemicals, is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing the traditional trial-and-error approach to chemical synthesis by enabling predictive modeling, optimizing reaction conditions, and even designing novel synthetic routes. This section explores the emerging role of ML and AI in the strategic design and optimization of carbamate synthesis, with a conceptual focus on how these technologies could be applied to a target molecule like this compound.

The application of AI in chemical synthesis is a rapidly advancing field. For instance, generative AI models, combined with structure-based drug design, have been successfully employed to accelerate the discovery of novel carbamate-based inhibitors. nih.gov This approach involves iterative cycles of in silico design, guided by physics-based affinity predictions and ML models for predicting pharmacokinetic properties, before the selection of candidates for actual synthesis. nih.gov Such a strategy significantly reduces the time and resources required for the discovery of potent molecules. nih.gov

In the context of designing a synthesis for this compound, ML algorithms could be trained on vast datasets of known chemical reactions. These datasets, often mined from scientific literature using natural language processing (NLP), contain information on reactants, reagents, solvents, temperatures, and yields. bldpharm.com By analyzing these data, an ML model can identify the most efficient synthetic pathways. For example, the model could predict the optimal conditions for the reaction between a pentyl isocyanate and tert-butanol (B103910), or the coupling of pentylamine with di-tert-butyl dicarbonate (B1257347), which are common methods for carbamate synthesis.

Furthermore, machine learning models can predict various properties of the target molecule, which can inform the synthetic strategy. For this compound, these models could estimate its solubility, boiling point, and spectroscopic signatures (NMR, IR), aiding in its purification and characterization.

The optimization of reaction conditions is another area where AI is making a significant impact. By employing algorithms such as Bayesian optimization, researchers can efficiently explore a multidimensional reaction space (e.g., temperature, concentration, catalyst loading) to find the conditions that maximize the yield and minimize byproducts. This is particularly valuable for industrial-scale production where even small improvements in efficiency can lead to substantial cost savings.

Q & A

Q. What are the standard synthetic routes for tert-butyl pentylcarbamate, and how can reaction conditions be optimized for yield?

tert-Butyl carbamates are typically synthesized via carbamate formation between an amine and a tert-butyl carbonate reagent. A common method involves coupling pentylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under mild basic conditions (e.g., DMAP or triethylamine). Optimization strategies include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Solvent selection : DCM provides higher yields for moisture-sensitive intermediates, while THF may improve solubility for bulky substrates .
  • Catalyst use : DMAP accelerates carbamate formation by activating the Boc₂O .
  • Example table for optimization:
ConditionYield (%)Purity (%)
DCM, 0°C, DMAP8598
THF, 25°C, no DMAP7292

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • NMR : Confirm the tert-butyl group (δ 1.2–1.4 ppm for nine equivalent protons) and carbamate carbonyl (δ 150–160 ppm in ¹³C NMR) .
  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z 216.2) .
  • IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Flash chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate carbamate from unreacted amine or Boc₂O .
  • Recrystallization : Use tert-butyl methyl ether (TBME) or hexane for high-purity crystalline products .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability of pentylcarbamate under varying pH and temperature conditions?

The tert-butyl group enhances steric protection of the carbamate bond. Stability studies show:

  • Acidic conditions (pH < 1, 100°C) : Rapid cleavage via protonation of the carbamate oxygen .
  • Neutral/basic conditions (pH 7–12, RT) : Stable for >24 hours, making it suitable for biological assays .
  • Thermal stability : Decomposition occurs above 150°C, confirmed by TGA/DSC .

Q. How can researchers resolve contradictions in reported solubility data for tert-butyl carbamates?

Discrepancies arise from polymorphic forms or impurities. Methodological approaches include:

  • Standardized solvent systems : Test solubility in DMSO, DCM, and water using dynamic light scattering (DLS) .
  • Crystallography : Compare X-ray structures to identify polymorph-dependent solubility differences .

Q. What strategies mitigate side reactions during tert-butyl carbamate synthesis, such as N-alkylation or over-Boc protection?

  • Protecting group orthogonality : Use temporary protecting groups (e.g., Fmoc) for secondary amines to prevent over-Bocylation .
  • Kinetic control : Limit reaction time (1–2 hours) and monitor via TLC to halt before side reactions dominate .

Q. How can this compound be applied in pharmacological studies as a prodrug or enzyme inhibitor?

  • Prodrug design : The carbamate acts as a hydrolyzable linker, releasing pentylamine under acidic conditions (e.g., lysosomal pH 4.5) .
  • Enzyme inhibition : tert-Butyl groups improve binding affinity to hydrophobic enzyme pockets (e.g., serine proteases) .

Methodological Guidelines

Designing experiments to assess tert-butyl carbamate reactivity in cross-coupling reactions:

  • Use Pd-catalyzed Buchwald-Hartwig amination with aryl halides. Monitor coupling efficiency via GC-MS .
  • Example protocol:

React this compound (1 eq) with 4-bromotoluene (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene at 110°C for 12 hours.

Isolate product via column chromatography (yield: 60–75%) .

Analyzing degradation products of this compound under oxidative conditions:

  • LC-QTOF : Identify tert-butyl alcohol (m/z 75.08) and pentyl isocyanate (m/z 114.11) as primary degradation products .
  • Mechanistic insight : Oxidative cleavage occurs via radical intermediates in the presence of Fe(II)/H₂O₂ systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.